molecular formula C10H13FO2S B13887332 (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane

(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane

Cat. No.: B13887332
M. Wt: 216.27 g/mol
InChI Key: XITWWISMCSBHPA-UHFFFAOYSA-N
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Description

(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: is an organic compound that belongs to the class of aromatic sulfides. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring, along with a methylsulfane group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2-hydroxy-3-methylphenol and methylthiol.

    Methoxymethylation: The hydroxyl group of 6-fluoro-2-hydroxy-3-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.

    Thioether Formation: The protected phenol is then reacted with methylthiol in the presence of a suitable catalyst, such as a transition metal catalyst, to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino-substituted or alkoxy-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study the interactions of sulfides with biological molecules.

Industry:

    Agriculture: The compound may be used in the synthesis of agrochemicals, such as pesticides or herbicides.

    Chemical Manufacturing: It can serve as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic cycles. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

  • (6-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)phenyl)(methyl)sulfane
  • (6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane

Comparison:

  • Structural Differences: The similar compounds listed above differ in the presence of trifluoromethyl groups instead of a methyl group. This substitution can significantly alter the compound’s chemical properties, such as its reactivity and stability.
  • Reactivity: The presence of trifluoromethyl groups can increase the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles.
  • Applications: While (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane may be more suitable for applications requiring less electron-withdrawing effects, its trifluoromethyl analogs may be preferred in scenarios where increased reactivity is beneficial.

Properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

1-fluoro-3-(methoxymethoxy)-4-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C10H13FO2S/c1-7-4-5-8(11)10(14-3)9(7)13-6-12-2/h4-5H,6H2,1-3H3

InChI Key

XITWWISMCSBHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)SC)OCOC

Origin of Product

United States

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